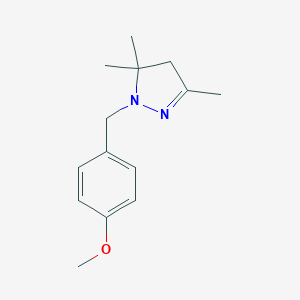
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide, also known as DMPBB, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazole-based compounds, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Wirkmechanismus
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide is not fully understood. However, several studies have suggested that 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide exerts its biological activities through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and MAPK pathways. In addition, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide has been reported to exhibit a wide range of biochemical and physiological effects. Several studies have shown that 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. Moreover, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide has been reported to exhibit neuroprotective effects, which suggest its potential application in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide is its potential application in the development of novel anticancer and analgesic drugs. Moreover, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide has been shown to exhibit neuroprotective effects, which suggest its potential application in the treatment of neurodegenerative diseases. However, one of the limitations of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide is its low solubility in water, which may limit its bioavailability and therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for the research on 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide. One of the directions is to investigate the mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide in more detail, in order to identify its molecular targets and signaling pathways. Moreover, further studies are needed to evaluate the therapeutic potential of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide in animal models of cancer, inflammation, and neurodegenerative diseases. In addition, the development of novel formulations and delivery systems for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide may enhance its bioavailability and therapeutic efficacy. Finally, the synthesis of analogs of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesemethoden
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide involves the reaction of 3,5-dimethyl-1H-pyrazole with 3-methoxybenzylamine in the presence of 4-(dimethylamino)pyridine (DMAP) and N,N'-dicyclohexylcarbodiimide (DCC) as coupling agents. The reaction proceeds through the formation of an amide bond between the pyrazole and benzylamine moieties, resulting in the formation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide. The yield of the reaction is reported to be around 60-70%.
Wissenschaftliche Forschungsanwendungen
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide has been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antinociceptive properties. Several studies have reported that 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. These findings suggest that 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide has potential applications in the development of novel anticancer and analgesic drugs.
Eigenschaften
Produktname |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide |
|---|---|
Molekularformel |
C20H21N3O2 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
4-(3,5-dimethylpyrazol-1-yl)-N-[(3-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H21N3O2/c1-14-11-15(2)23(22-14)18-9-7-17(8-10-18)20(24)21-13-16-5-4-6-19(12-16)25-3/h4-12H,13H2,1-3H3,(H,21,24) |
InChI-Schlüssel |
RVDRGNOESPPHIH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NCC3=CC(=CC=C3)OC)C |
Kanonische SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NCC3=CC(=CC=C3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B257692.png)
![6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B257694.png)


![N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)
![N-[3-(2-furylmethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-N-phenylamine](/img/structure/B257707.png)

![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B257709.png)
![1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B257712.png)
![methyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257717.png)
![ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B257728.png)
![2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B257730.png)
![{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid](/img/structure/B257736.png)
